molecular formula C9H11BrN3Na4O13P3 B12069964 Cytidine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy- CAS No. 30419-11-5

Cytidine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-

Cat. No.: B12069964
CAS No.: 30419-11-5
M. Wt: 633.98 g/mol
InChI Key: HKKQEPGVXIEIMM-YYWCTZDQSA-J
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Description

Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- is a modified nucleoside triphosphate. It is a derivative of cytidine triphosphate, where the cytosine base is brominated at the 5-position and the ribose sugar is deoxygenated at the 2’-position. This compound is significant in various biochemical processes, particularly in the synthesis of RNA and DNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- typically involves multiple steps:

    Bromination: The cytidine molecule is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.

    Deoxygenation: The ribose sugar is deoxygenated at the 2’-position using reagents such as triethylsilane in the presence of a Lewis acid like boron trifluoride etherate.

    Phosphorylation: The triphosphate group is introduced using phosphorylating agents like phosphorus oxychloride (POCl3) followed by treatment with pyrophosphate salts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the bromine or the triphosphate group.

    Hydrolysis: The triphosphate group can be hydrolyzed to form diphosphate or monophosphate derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction.

    Hydrolysis Conditions: Acidic or basic conditions to facilitate hydrolysis.

Major Products

    Substitution Products: Compounds with the bromine atom replaced by other functional groups.

    Oxidation Products: Compounds with altered oxidation states.

    Hydrolysis Products: Diphosphate and monophosphate derivatives.

Scientific Research Applications

Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.

    Biology: Employed in studies of DNA and RNA synthesis, repair, and modification.

    Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the production of diagnostic reagents and molecular biology tools.

Mechanism of Action

The compound exerts its effects by incorporating into nucleic acids during synthesis. The bromine atom and the deoxygenated ribose sugar can cause disruptions in the normal base pairing and structural integrity of DNA and RNA. This can lead to inhibition of nucleic acid synthesis, making it useful in antiviral and anticancer applications. The triphosphate group is essential for its incorporation into nucleic acids by polymerases.

Comparison with Similar Compounds

Similar Compounds

    Cytidine 5’-(tetrahydrogen triphosphate): Lacks the bromine modification and deoxygenation.

    5-Bromo-2’-deoxyuridine: Similar bromination and deoxygenation but with a uracil base instead of cytosine.

    2’-Deoxycytidine 5’-triphosphate: Lacks the bromine modification.

Uniqueness

Cytidine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy- is unique due to its combined bromination and deoxygenation, which confer distinct biochemical properties. These modifications make it particularly useful in studies of nucleic acid metabolism and as a potential therapeutic agent.

Properties

CAS No.

30419-11-5

Molecular Formula

C9H11BrN3Na4O13P3

Molecular Weight

633.98 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H15BrN3O13P3.4Na/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h2,5-7,14H,1,3H2,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18);;;;/q;4*+1/p-4/t5-,6+,7+;;;;/m0..../s1

InChI Key

HKKQEPGVXIEIMM-YYWCTZDQSA-J

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)Br)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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